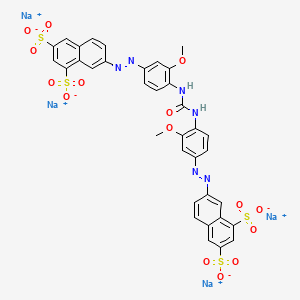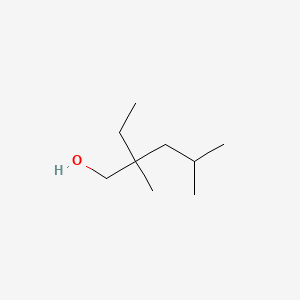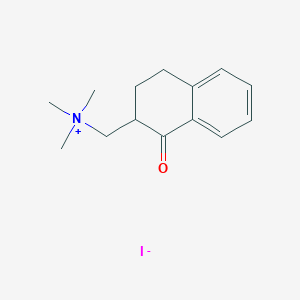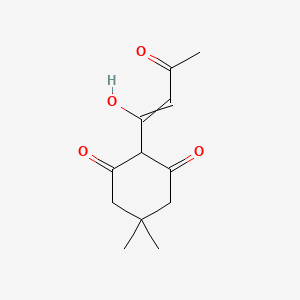![molecular formula C9H12N4O2Si B14468153 6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine CAS No. 65798-80-3](/img/structure/B14468153.png)
6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a nitro group and a trimethylsilyl group attached to an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often include the use of nickel catalysts, which facilitate the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The imidazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as halides or amines for substitution reactions. Cycloaddition reactions may require the use of catalysts like Lewis acids or transition metals .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the trimethylsilyl group can yield various functionalized imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules with potential therapeutic effects.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitro-substituted imidazoles and pyridines, such as:
- 6-Nitro-1H-imidazo[4,5-b]pyridine
- 1-(Trimethylsilyl)-1H-imidazo[4,5-b]pyridine
- Nitroazolo[1,5-a]pyrimidines
Uniqueness
The combination of these functional groups allows for versatile modifications and the development of novel derivatives with enhanced properties .
Properties
CAS No. |
65798-80-3 |
|---|---|
Molecular Formula |
C9H12N4O2Si |
Molecular Weight |
236.30 g/mol |
IUPAC Name |
trimethyl-(6-nitroimidazo[4,5-b]pyridin-1-yl)silane |
InChI |
InChI=1S/C9H12N4O2Si/c1-16(2,3)12-6-11-9-8(12)4-7(5-10-9)13(14)15/h4-6H,1-3H3 |
InChI Key |
XWNTWYOMOXIDAV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=NC2=C1C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane](/img/structure/B14468089.png)


![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)





![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)



![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
